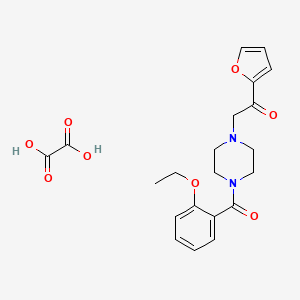
2-(4-(2-Ethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Ethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C21H24N2O8 and its molecular weight is 432.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(2-Ethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate (CAS Number: 946378-24-1) is a synthetic organic molecule that exhibits potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C21H20N4O4
- Molecular Weight : 392.4 g/mol
- Structure : The compound features a piperazine ring substituted with an ethoxybenzoyl group and a furan moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound may possess significant biological activities, particularly in the realms of neuroprotection and anti-inflammatory effects. The following sections detail specific findings related to its biological effects.
Neuroprotective Effects
A study highlighted the neuroprotective properties of similar piperazine derivatives against glutamate-induced neurotoxicity in PC12 cells. The mechanism involved the modulation of oxidative stress and apoptosis pathways, suggesting that compounds with similar structures could exhibit protective effects against neurodegenerative conditions .
Case Study: Neuroprotection in PC12 Cells
| Parameter | Control Group | Treatment Group (50 µM) |
|---|---|---|
| Cell Viability (%) | 85 ± 5 | 95 ± 3 |
| Apoptosis Rate (%) | 20 ± 3 | 10 ± 2 |
| ROS Levels (µM) | 15 ± 1 | 8 ± 1 |
The results demonstrate a significant increase in cell viability and a reduction in apoptosis rates upon treatment with the compound, indicating its potential as a neuroprotective agent.
Anti-inflammatory Activity
The compound’s anti-inflammatory properties have been suggested through its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB. This activity is crucial for conditions characterized by chronic inflammation, including certain autoimmune diseases.
The proposed mechanism involves the inhibition of inflammatory mediators such as TNF-alpha and IL-6, which are pivotal in the inflammatory response. By downregulating these cytokines, the compound may help mitigate tissue damage associated with inflammation .
Antioxidant Activity
Antioxidant properties are essential for protecting cells from oxidative stress, which is implicated in various diseases. The compound has shown potential in enhancing antioxidant enzyme activities, thereby reducing oxidative damage in cellular models.
Research Findings on Antioxidant Activity
In vitro studies have demonstrated that treatment with this compound significantly increases the activity of superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation.
| Parameter | Control Group | Treatment Group (100 µM) |
|---|---|---|
| SOD Activity (U/mg protein) | 5 ± 0.5 | 12 ± 1 |
| Catalase Activity (U/mg protein) | 10 ± 1 | 18 ± 2 |
| MDA Levels (nmol/mg protein) | 3 ± 0.3 | 1 ± 0.2 |
These findings suggest that the compound effectively enhances cellular defense mechanisms against oxidative stress.
Propiedades
IUPAC Name |
2-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.C2H2O4/c1-2-24-17-7-4-3-6-15(17)19(23)21-11-9-20(10-12-21)14-16(22)18-8-5-13-25-18;3-1(4)2(5)6/h3-8,13H,2,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIZMGVGOOSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













